molecular formula C14H21NO2 B495967 N-[3-(3-methylbutoxy)phenyl]propanamide

N-[3-(3-methylbutoxy)phenyl]propanamide

Cat. No.: B495967
M. Wt: 235.32g/mol
InChI Key: NUVIKPQRPYQCMK-UHFFFAOYSA-N
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Description

N-[3-(3-Methylbutoxy)phenyl]propanamide is a propanamide derivative featuring a phenyl ring substituted at the 3-position with a 3-methylbutoxy group (-OCH2CH(CH2CH3)2). This compound is structurally characterized by a tertiary amide linkage and a branched alkoxy substituent.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32g/mol

IUPAC Name

N-[3-(3-methylbutoxy)phenyl]propanamide

InChI

InChI=1S/C14H21NO2/c1-4-14(16)15-12-6-5-7-13(10-12)17-9-8-11(2)3/h5-7,10-11H,4,8-9H2,1-3H3,(H,15,16)

InChI Key

NUVIKPQRPYQCMK-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)OCCC(C)C

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OCCC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares N-[3-(3-methylbutoxy)phenyl]propanamide with key structural analogs from the evidence, focusing on substituent variations and their implications:

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Yield (%) Purity (%) Key Functional Groups Source
This compound (Hypothetical) 3-(3-Methylbutoxy) ~265.36* - - Propanamide, alkoxy -
57a () 3-(Trifluoromethoxy) 451.26 55.3 ≥99.7 Trifluoromethoxy, tertiary amine
57b () 3-(Trifluoromethoxy) 479.29 9.10 ≥96.1 Isopropylamino, trifluoromethoxy
Bicalutamide () 4-Cyano-3-(trifluoromethyl) 430.40 - - Sulfonyl, hydroxy, trifluoromethyl
30a () 4-Hydroxyphenyl 377.45 64 - Sulfamoyl, tert-butyl
Compound 1 () 4-(Trifluoromethyl) 382.34 38 - Benzooxazinone, trifluoromethyl

*Calculated based on molecular formula C14H21NO2.

Key Observations:
  • Substituent Bulkiness : The 3-methylbutoxy group in the target compound is bulkier than the trifluoromethoxy group in 57a/57b but less polar. This may reduce water solubility compared to trifluoromethoxy analogs .
  • Synthetic Accessibility : Yields for trifluoromethoxy derivatives (55.3% for 57a) suggest feasible synthesis, but steric hindrance from branched alkoxy groups (e.g., 3-methylbutoxy) may lower yields .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound 57a () Bicalutamide ()
LogP (Predicted) ~3.2* 4.5 3.8
Solubility (Water) Low Very low Low
Melting Point (°C) ~80–100 (estimated) 101–103 191–193
Hydrogen Bond Acceptors 3 5 5

*Estimated using ChemDraw.

  • Thermal Stability : Higher melting points in analogs with rigid substituents (e.g., Bicalutamide’s sulfonyl group) suggest that the target compound may exhibit lower thermal stability .

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